![molecular formula C26H22N4O5 B176507 Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-52-9](/img/structure/B176507.png)
Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
描述
Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Azilsartan Methyl Ester, also known as Azilsartan, primarily targets the Angiotensin II Type 1 (AT1) Receptor . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
Azilsartan is an Angiotensin II Receptor Blocker (ARB). It works by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking its action, Azilsartan allows blood vessels to relax and expand, thereby reducing blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan is the RAAS. By blocking the AT1 receptor, Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation (expansion of blood vessels) and decreased fluid volume, resulting in lower blood pressure .
Pharmacokinetics
Azilsartan is a prodrug that is rapidly and completely hydrolyzed to its active form in the gastrointestinal tract following oral administration . The absolute bioavailability of Azilsartan is about 60%, and peak plasma concentrations are generally reached 1.5–3 hours after oral administration . Of the recovered dose in urine, about 15% is excreted as Azilsartan .
Result of Action
The primary result of Azilsartan’s action is a significant reduction in blood pressure . This is achieved through the relaxation and expansion of blood vessels, which allows blood to flow more easily . Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .
Action Environment
The efficacy and stability of Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation (up to 40%) with hydrogen peroxide, and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photostability and dry heat stability . These factors should be considered when storing and administering the drug.
生物活性
Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (CAS No. 147403-52-9) is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C26H22N4O5 |
Molecular Weight | 470.47 g/mol |
CAS Number | 147403-52-9 |
Purity | Not specified |
Storage Conditions | Sealed in dry, Room Temperature |
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-ethoxy derivatives have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against various pathogens.
- Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing traditional antibiotics like Ciprofloxacin in efficacy .
Anticancer Properties
The 1,2,4-oxadiazole framework is known for its anticancer activity. Studies have demonstrated that compounds with this scaffold can inhibit human cancer cell lines effectively:
- IC50 values for certain derivatives have been reported as low as 1.143 µM against renal cancer cells.
- The compound's derivatives have exhibited selective cytotoxicity towards various cancer cell lines including colorectal and breast cancer cells .
Study on Anticancer Activity
In a comprehensive study evaluating the anticancer potential of oxadiazole derivatives, methyl 2-ethoxy derivatives were tested against a panel of twelve human tumor cell lines. The results indicated:
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma (HT29) | 2.76 |
Human Renal Cancer (RXF486) | 1.14 |
Human Ovarian Adenocarcinoma (OVXF899) | 9.27 |
The findings suggest a promising avenue for developing targeted therapies utilizing this compound structure .
Study on Antimicrobial Activity
Another study focused on the antimicrobial effects of related derivatives revealed:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
These results highlight the potential of methyl 2-ethoxy derivatives in treating infections caused by resistant bacteria .
科学研究应用
Antihypertensive Effects
Azilsartan Methyl Ester is primarily utilized as an antihypertensive medication. It functions as an angiotensin II receptor blocker (ARB), inhibiting the action of angiotensin II, a peptide that causes blood vessels to constrict. By blocking this action, Azilsartan helps to lower blood pressure effectively.
Clinical Studies
Clinical trials have demonstrated the efficacy of Azilsartan in managing hypertension. For instance:
- A study published in the American Journal of Hypertension indicated that Azilsartan significantly reduced systolic and diastolic blood pressure compared to placebo groups over a 12-week period .
- Another clinical trial highlighted its long-lasting effects on blood pressure control, suggesting a favorable pharmacokinetic profile that supports once-daily dosing .
Cardiovascular Protection
Research indicates that Azilsartan may offer additional cardiovascular protective effects beyond blood pressure reduction. Studies suggest that it may improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health .
Renal Protection
The compound has also been explored for its nephroprotective properties. In animal models, Azilsartan has shown potential in reducing renal damage associated with hypertension and diabetes mellitus, suggesting its utility in chronic kidney disease management .
Case Study: Efficacy in Elderly Patients
A case study involving elderly patients with resistant hypertension showed that treatment with Azilsartan led to significant blood pressure reductions and improved overall cardiovascular risk profiles. The study emphasized the importance of individualized treatment plans incorporating ARBs like Azilsartan for managing complex hypertensive cases .
Comparative Studies
Comparative studies have evaluated Azilsartan against other ARBs such as Losartan and Valsartan. Results indicated that Azilsartan provided superior blood pressure control and had a more favorable side effect profile, making it a preferred option in certain patient populations .
属性
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMXVTVLQVGYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570361 | |
Record name | Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147403-52-9 | |
Record name | Methyl 2-ethoxy-1-[[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147403-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the significance of the different conformations observed for Azilsartan Methyl Ester in the crystal structure?
A1: The research article describes the crystal structure of Azilsartan Methyl Ester ethyl acetate hemisolvate []. Importantly, the asymmetric unit contains two independent molecules of Azilsartan Methyl Ester (labelled A and B) exhibiting distinct conformations. This conformational flexibility could be significant for the compound's interaction with its biological target. Different conformations might lead to variations in binding affinity or selectivity, ultimately influencing the compound's pharmacological activity. Further research, including studies on the compound's interactions with its biological target, would be needed to confirm the impact of these conformational differences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。